molecular formula C22H18FN3O3S2 B2801416 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide CAS No. 1252883-54-7

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Cat. No.: B2801416
CAS No.: 1252883-54-7
M. Wt: 455.52
InChI Key: ZTDJOVWENNDPOE-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
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Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidinone class and has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, alongside its structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4SC_{23}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 451.56 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, a sulfanyl group, and a methoxy-substituted phenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anti-inflammatory properties. The compound has been tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-{...}6.741.10
Diclofenac6.12-
Celecoxib--

The IC50 values suggest that the compound exhibits potent inhibition of COX-2 compared to COX-1, indicating its potential as an anti-inflammatory agent while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF70.46
HCT1160.39
NCI-H460-

These results demonstrate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, the compound has also been assessed for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12

These findings suggest that the compound could be further explored as a potential antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at specific positions on the thieno ring or substituents on the phenyl group can significantly influence potency and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating groups at specific positions tend to exhibit enhanced anti-inflammatory activity.
  • Substituent Variation : The introduction of different substituents on the benzyl group can alter both solubility and biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to This compound :

  • Study on COX Inhibition : A recent study showed that derivatives with a similar structure inhibited COX enzymes effectively in vitro and demonstrated reduced inflammation in animal models.
  • Anticancer Screening : A series of analogs were screened against multiple cancer cell lines; those with modifications at the nitrogen position exhibited enhanced cytotoxicity compared to their parent compounds .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-18-8-7-15(11-16(18)23)24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDJOVWENNDPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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